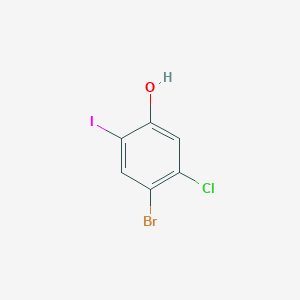

4-Bromo-5-chloro-2-iodophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrClIO |

|---|---|

Molecular Weight |

333.35 g/mol |

IUPAC Name |

4-bromo-5-chloro-2-iodophenol |

InChI |

InChI=1S/C6H3BrClIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |

InChI Key |

CWNNLQBGDQXNCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)I)O |

Origin of Product |

United States |

Advanced Characterization Techniques for 4 Bromo 5 Chloro 2 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. jchps.comresearchgate.net For a polyhalogenated compound like 4-Bromo-5-chloro-2-iodophenol, specific NMR methodologies are required to overcome challenges posed by the substituents.

The substitution pattern of this compound leaves two aromatic protons on the benzene (B151609) ring. Their chemical shifts in ¹H NMR are influenced by the electronic effects (inductive and resonance) of the hydroxyl group and the three different halogen atoms. Each halogen exerts a distinct influence, and their combined effect determines the final spectral appearance. Similarly, the ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts being highly dependent on the attached substituent.

The analysis of chemical shifts for halogenated phenols relies on established substituent effects. The electronegativity and size of the halogens play a significant role in shielding or deshielding adjacent nuclei. nih.gov For instance, the iodine atom, being the largest and most polarizable, will have a pronounced "heavy atom effect" on the carbon to which it is attached (C2), shifting its resonance significantly upfield in the ¹³C NMR spectrum. The remaining proton and carbon signals can be assigned by comparing experimental data with predicted values based on additive substituent chemical shift (SCS) models and by using two-dimensional NMR techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table contains predicted chemical shift values based on empirical data from related halogenated phenols. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |

| H-3 | 7.6 - 7.9 | - | Deshielded by adjacent iodine and chlorine atoms. |

| H-6 | 7.2 - 7.5 | - | Influenced by ortho-iodine and meta-bromine. |

| C-1 (C-OH) | - | 150 - 155 | Attached to the electronegative hydroxyl group. |

| C-2 (C-I) | - | 85 - 95 | Strong shielding due to the heavy atom effect of iodine. |

| C-3 | - | 130 - 135 | Attached to a proton, deshielded by adjacent halogens. |

| C-4 (C-Br) | - | 115 - 120 | Carbon bearing the bromine atom. |

| C-5 (C-Cl) | - | 125 - 130 | Carbon bearing the chlorine atom. |

| C-6 | - | 128 - 133 | Attached to a proton, influenced by ortho and para halogens. |

A significant challenge in the NMR spectroscopy of halogenated compounds arises from the nuclear properties of certain halogen isotopes. Both bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) are quadrupolar nuclei, meaning they have a non-spherical distribution of charge in their nucleus. huji.ac.ilnih.gov This nuclear quadrupole moment interacts with the local electric field gradient at the nucleus, providing a very efficient mechanism for nuclear relaxation. researchgate.net

This rapid quadrupolar relaxation leads to a dramatic broadening of the NMR signals for these nuclei. huji.ac.il In practice, for covalently bonded bromine and iodine in a molecule like this compound, the signals are often broadened to such an extent that they become indistinguishable from the baseline noise in a standard high-resolution NMR spectrum. huji.ac.ilnih.gov Consequently, direct observation of ⁷⁹Br, ⁸¹Br, or ¹²⁷I NMR signals is generally not a practical strategy for structure elucidation in solution-state NMR. researchgate.net The primary influence of these atoms is observed indirectly through their effects on the chemical shifts and relaxation times of neighboring ¹H and ¹³C nuclei.

Given the complexity of the substitution pattern and the lack of proton-proton coupling information for the isolated aromatic hydrogens, advanced NMR strategies are essential for unambiguous structure confirmation. ethernet.edu.etresearchgate.net Two-dimensional (2D) NMR experiments are particularly powerful in this context.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly with the carbons they are attached to. It would definitively link the ¹H signals of H-3 and H-6 to their corresponding ¹³C signals, C-3 and C-6.

Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for this molecule. HMBC reveals correlations between protons and carbons over two to three bonds. For example, the proton at H-3 would show correlations to C-1, C-2, C-4, and C-5, while the proton at H-6 would show correlations to C-1, C-2, C-4, and C-5. The specific pattern of these long-range correlations provides a "fingerprint" that allows for the unequivocal placement of each substituent on the aromatic ring. nih.gov

By combining 1D spectral data with the connectivity information from 2D NMR experiments, a complete and confident structural assignment of this compound can be achieved. researchgate.netnih.gov

X-ray Crystallography

While NMR spectroscopy provides the structure in solution, single-crystal X-ray diffraction (SCXRD) offers the ultimate, high-precision determination of the molecular structure in the solid state. mdpi.com It reveals the exact spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

To perform SCXRD, a suitable single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. mdpi.comnih.gov The analysis yields an electron density map from which the positions of all atoms (including hydrogens) can be determined with very high precision.

The resulting structural data would provide definitive confirmation of the substitution pattern and reveal subtle details about the molecular geometry, such as any distortions in the benzene ring caused by the bulky halogen substituents.

Table 2: Representative Crystallographic Data from a Related Halogenated Phenol (B47542) Derivative

The following interactive table shows typical data obtained from an SCXRD experiment on a related compound, 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, to illustrate the type of information generated. researchgate.net

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 8.4299 | Unit cell dimension. |

| b (Å) | 14.0115 | Unit cell dimension. |

| c (Å) | 10.6554 | Unit cell dimension. |

| β (°) | 102.39 | Unit cell angle. |

| C-Br bond length (Å) | ~1.89 | Length of the covalent bond between carbon and bromine. |

| C-Cl bond length (Å) | ~1.74 | Length of the covalent bond between carbon and chlorine. |

A fascinating aspect of the crystal structure of polyhalogenated compounds is the presence of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) on an adjacent molecule. nih.govijres.org The ability of a halogen to form these bonds increases with its size and polarizability (I > Br > Cl). nih.gov

Crystallographic data is crucial for identifying and classifying these interactions, which are generally categorized based on their geometry. nih.govresearchgate.net The key parameters are the two C–X···X′ angles (where X and X' are halogen atoms), denoted as θ₁ and θ₂.

Type I Halogen Interactions: These are characterized by symmetric angles where θ₁ ≈ θ₂. This geometry results from interactions between the neutral or equally charged regions of the halogen atoms. researchgate.net

Type II Halogen Bonds: This interaction is considered a "true" halogen bond. It features a geometry where one angle is close to linear and the other is near perpendicular (θ₁ ≈ 180°, θ₂ ≈ 90°). This arrangement arises from the interaction between the electropositive region along the C-X bond axis (the σ-hole) of one halogen and the electronegative equatorial belt of another. nih.govnsf.govnih.gov

Table 3: Geometric Classification of Halogen-Halogen Interactions

This interactive table summarizes the angular criteria used to differentiate Type I and Type II halogen interactions in crystal structures. nih.govresearchgate.netnih.gov

| Interaction Type | Angle θ₁ (C-X···X') | Angle θ₂ (C-X'···X) | Nature of Interaction |

| Type I | ≈ θ₂ | ≈ θ₁ | Symmetrical, "vertex-to-vertex" |

| Type II | ≈ 180° | ≈ 90° | Directional, σ-hole to equatorial belt |

Correlation of Crystal Structure with Solid-State Properties

While the specific crystal structure of this compound is not extensively detailed in publicly available literature, the solid-state properties of polyhalogenated phenols are fundamentally governed by the interplay of various intermolecular interactions within the crystal lattice. The arrangement of molecules in the solid state dictates macroscopic properties such as melting point, solubility, and mechanical behavior. For a molecule like this compound, the key interactions are hydrogen bonds and halogen bonds. researchgate.netnih.gov

The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, leading to the formation of strong O—H···O linkages. These hydrogen bonds often form primary structural motifs, such as chains or cyclic assemblies (synthons), which create a foundational network. nih.gov The halogen atoms (Br, Cl, I) introduce the possibility of halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.gov These interactions can be classified, for instance, as Type I, which are symmetrical and involve dispersion forces, or Type II, which are asymmetrical and more akin to traditional halogen bonds. nih.gov The relative size and polarizability of bromine, chlorine, and iodine influence the strength and geometry of these interactions, which can act as "interlayer glue," connecting the primary hydrogen-bonded networks. researchgate.net The balance and competition between these hydrogen and halogen bonds ultimately determine the final crystal packing, and by extension, the compound's solid-state properties. mdpi.com

The following table outlines the theoretical correlation between the crystal structure and the solid-state properties of this compound, based on principles observed in similar halogenated compounds.

| Structural Feature | Governing Interaction(s) | Effect on Solid-State Property |

| Crystal Packing Efficiency | Hydrogen Bonding (O—H···O), Halogen Bonding (e.g., C—Br···O, C—I···Cl), van der Waals forces | Denser packing generally leads to higher thermal stability and a higher melting point. It can also reduce solubility in certain solvents. |

| Lattice Energy | Strength and number of intermolecular hydrogen and halogen bonds | Higher lattice energy, resulting from strong and numerous intermolecular forces, corresponds to a higher melting point and lower volatility. |

| Polymorphism | Competing hydrogen and halogen bonding motifs | The ability of molecules to pack in different arrangements can lead to polymorphs, each with distinct properties like melting point, solubility, and stability. mdpi.com |

| Mechanical Properties | Nature of intermolecular contacts (e.g., Type I vs. Type II halogen bonds) | The type of interactions can influence whether a crystal deforms elastically or plastically under stress. For instance, stronger Type II interactions can lead to elastic bending. researchgate.netnih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the characterization of this compound, providing precise information on its molecular weight, elemental composition, purity, and structural features.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition unambiguously. For this compound, HRMS can readily distinguish its molecular formula, C₆H₃BrClIO, from other potential formulas that might have the same nominal mass.

The theoretical monoisotopic mass of this compound is calculated by summing the masses of the most abundant isotopes of its constituent elements. This calculated exact mass is 331.81005 Da. nih.gov An HRMS instrument can measure this value with an error of less than 5 parts per million (ppm), providing strong evidence to confirm the elemental formula. This technique is invaluable for confirming the identity of newly synthesized compounds or for identifying unknown polyhalogenated aromatic hydrocarbons in complex samples. mdpi.com

The table below details the calculation of the theoretical monoisotopic mass for this compound.

| Element | Isotope | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 6 | 12.00000 | 72.00000 |

| Hydrogen | ¹H | 3 | 1.00783 | 3.02349 |

| Bromine | ⁷⁹Br | 1 | 78.91834 | 78.91834 |

| Chlorine | ³⁵Cl | 1 | 34.96885 | 34.96885 |

| Iodine | ¹²⁷I | 1 | 126.90447 | 126.90447 |

| Oxygen | ¹⁶O | 1 | 15.99491 | 15.99491 |

| Total | 331.81005 |

Data sourced from PubChem CID 19935923. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like halogenated phenols. asianpubs.org It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This hyphenated technique is ideal for assessing the purity of a this compound sample and confirming its identity. chemeo.com

In a typical GC-MS analysis, the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a long, thin capillary column. ijpsr.com Separation occurs within the column based on the compound's boiling point and its affinity for the column's stationary phase. asianpubs.org As each separated component exits the column, it enters the mass spectrometer's ion source, where it is fragmented into a pattern of characteristic ions.

The purity of the this compound sample is determined from the gas chromatogram. A pure sample will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks indicates impurities. The identity of the main peak as this compound is confirmed by its unique mass spectrum, which serves as a molecular "fingerprint." This spectrum can be compared against a library of known spectra for positive identification. oup.com

The table below summarizes the stages of GC-MS analysis for this compound.

| Stage | Process | Information Obtained |

| Injection | The sample is vaporized in a heated inlet. | Prepares the sample for the gas phase. |

| Separation (GC) | Components are separated in a capillary column based on volatility and polarity. | Retention Time: A characteristic time for the compound to elude from the column under specific conditions. Purity Assessment: The number and area of peaks in the chromatogram indicate the number of components and their relative abundance. |

| Ionization (MS) | Molecules are fragmented by electron impact (EI) or other ionization methods. | Creates a collection of charged fragments from the parent molecule. |

| Detection (MS) | Ions are separated by their mass-to-charge (m/z) ratio and detected. | Mass Spectrum: A unique fragmentation pattern that serves as a fingerprint for identification. |

UV-Visible Spectroscopy in Mechanistic Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For this compound, the chromophore is the substituted benzene ring. The hydroxyl group and the halogen atoms act as auxochromes, modifying the energy of the π → π* transitions and influencing the position (λmax) and intensity of the absorption bands. docbrown.inforesearchgate.net Phenolic compounds typically exhibit strong absorption in the UV region, with phenol itself showing a maximum absorption around 270-275 nm. docbrown.inforesearchgate.net

This characteristic absorption makes UV-Visible spectroscopy a powerful, non-destructive tool for mechanistic studies involving this compound. By monitoring changes in the absorption spectrum over time, researchers can track the progress of a chemical reaction. For example, in a degradation study, the disappearance of the compound can be followed by measuring the decrease in absorbance at its λmax. mdpi.com According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for the determination of reaction kinetics and rate constants.

Furthermore, if a reaction produces new chromophoric species, their appearance can be monitored by the growth of new absorption bands at different wavelengths. This can help in identifying reaction intermediates or final products, providing crucial insights into the reaction pathway. The technique is also sensitive to changes in the molecule's environment, such as pH, as the deprotonated phenolate (B1203915) ion has a different absorption spectrum compared to the protonated phenol. scispace.com

The following table provides a hypothetical example of how UV-Visible spectroscopy could be used to monitor a reaction involving this compound.

| Reaction Species | Hypothetical λmax | Observation During Reaction | Information Gained |

| This compound (Reactant) | ~285 nm | Absorbance at 285 nm decreases over time. | Rate of consumption of the reactant; reaction order with respect to the reactant. |

| Reaction Intermediate | ~320 nm | A new peak at 320 nm appears and then disappears. | Evidence for the formation and subsequent reaction of a transient intermediate. |

| Final Product | ~260 nm | Absorbance at 260 nm increases over time until it plateaus. | Rate of formation of the product; confirmation of reaction completion. |

Computational Chemistry and Theoretical Studies of 4 Bromo 5 Chloro 2 Iodophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. rjpn.org Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. For a molecule like 4-bromo-5-chloro-2-iodophenol, DFT calculations could provide valuable insights into its stability and reactivity.

Key parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO orbitals are crucial for predicting a molecule's reactivity. rjpn.org The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify the reactivity of the molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors help in predicting how the molecule will interact with other chemical species. For instance, a high electrophilicity index would suggest that this compound is a good electrophile. rjpn.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting the sites for electrophilic and nucleophilic attack.

The table below illustrates the type of data that could be generated for this compound using DFT calculations, based on studies of similar phenolic compounds.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Electrophilicity Index | 3.5 eV | Indicates the electrophilic character of the molecule |

Fragment Molecular Orbital (FMO) Calculations for Intermolecular Interactions

The Fragment Molecular Orbital (FMO) method is a computational technique designed to handle large molecular systems, such as a drug molecule interacting with a protein, by dividing the system into smaller, manageable fragments. wikipedia.orgnih.gov This approach significantly reduces the computational cost compared to traditional quantum mechanics methods. researchgate.net

In a hypothetical scenario where this compound is studied in the context of its interaction with a biological target, the FMO method could be employed. The system would be fragmented, with the phenol (B47542) as one fragment and, for example, amino acid residues of a protein as other fragments. The FMO calculation would then provide detailed information about the interaction energies between these fragments. nih.gov

A key feature of the FMO method is the Pair Interaction Energy Decomposition Analysis (PIEDA), which breaks down the interaction energy between two fragments into physically meaningful components: wikipedia.org

Electrostatic interaction: The classical Coulombic interaction between the charge distributions of the fragments.

Exchange-repulsion: A quantum mechanical effect arising from the Pauli exclusion principle.

Charge-transfer and mixing: The energy stabilization due to the transfer of electrons between fragments.

Dispersion interaction: The attractive interaction arising from instantaneous fluctuations in electron density.

The following table presents a hypothetical PIEDA for the interaction of this compound with a hypothetical protein residue.

| Interaction Component | Hypothetical Energy (kcal/mol) | Interpretation |

| Electrostatic | -5.2 | Favorable electrostatic attraction |

| Exchange-repulsion | 3.8 | Repulsive interaction due to orbital overlap |

| Charge-transfer & Mixing | -2.1 | Stabilization from electron delocalization |

| Dispersion | -1.5 | Favorable van der Waals forces |

| Total Interaction Energy | -5.0 | Overall favorable interaction |

Simulation of Reaction Energy Profiles and Transition States

Understanding the mechanism of a chemical reaction requires knowledge of the energy changes that occur as reactants are converted into products. A reaction energy profile is a plot of the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. youtube.com Computational methods can be used to calculate these profiles, identifying the energies of reactants, products, intermediates, and, crucially, transition states. chemrxiv.org

For this compound, one could simulate a variety of potential reactions, such as nucleophilic aromatic substitution, oxidation of the hydroxyl group, or cleavage of one of the carbon-halogen bonds. The simulation would involve locating the geometry of the transition state—the highest energy point along the reaction pathway—and calculating its energy. youtube.com The difference in energy between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

A hypothetical reaction energy profile for a substitution reaction of this compound might yield the data shown in the table below.

| Species | Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | 0.4 | +15.2 |

| Intermediate | 0.6 | -5.3 |

| Transition State 2 | 0.8 | +10.1 |

| Products | 1.0 | -12.7 |

Modeling Solvent Effects and Conformational Averaging

Chemical reactions and molecular properties are often significantly influenced by the solvent. ucsb.edu Computational models can account for solvent effects in two main ways:

Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant. This "reaction field" polarizes in response to the solute's charge distribution, which in turn affects the solute's energy and properties. ucsb.edu

Explicit Solvent Models: A number of individual solvent molecules are included in the calculation, surrounding the solute molecule. This approach can capture specific interactions like hydrogen bonding but is more computationally demanding. acs.org

For this compound, modeling solvent effects would be crucial for accurately predicting its properties in solution. Furthermore, flexible molecules can exist as a population of different conformers in solution. Computational studies can explore the conformational space of the molecule and perform a Boltzmann-weighted average of the properties of the different conformers to obtain a more realistic picture of the molecule's behavior. nih.gov

The following table illustrates how a calculated property, such as the dipole moment of this compound, might vary in different solvent models.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 2.1 |

| Chloroform (B151607) | 4.8 | 2.8 |

| Water | 78.4 | 3.5 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the conformational dynamics of the molecule. researchgate.net

An MD simulation of this compound would typically involve placing the molecule in a box of solvent molecules (e.g., water) and simulating the system for a period of nanoseconds to microseconds. The analysis of the resulting trajectory would reveal:

Preferred Conformations: The simulation would show which conformations of the molecule are most stable and frequently adopted in solution.

Flexibility and Torsional Angles: The simulation would provide information about the flexibility of the molecule, such as the rotation around the C-O bond and the out-of-plane vibrations of the halogen atoms.

Solvation Structure: The simulation would reveal how the solvent molecules arrange themselves around the solute, providing a detailed picture of the solvation shell.

A hypothetical analysis of an MD trajectory for this compound could yield the data presented in the table below.

| Parameter | Average Value | Fluctuation (Std. Dev.) |

| C-O-H Angle | 109.5° | 3.2° |

| C1-C2-O-H Dihedral Angle | 180.0° / 0.0° | 15.5° |

| Number of Water Molecules in First Solvation Shell | 4.2 | 0.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. tandfonline.comijsmr.in For halogenated phenols, QSAR models have been developed to predict properties like toxicity. tandfonline.comtandfonline.com

To develop a QSAR model for predicting the chemical reactivity of a series of halogenated phenols, including this compound, the following steps would be taken:

Data Collection: A dataset of halogenated phenols with experimentally measured reactivity data (e.g., reaction rate constants) would be compiled. rsc.org

Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed reactivity. ijsmr.in

Model Validation: The predictive power of the model would be assessed using statistical validation techniques.

A hypothetical QSAR model for predicting the rate constant (log k) of an oxidation reaction might take the following form:

log k = β₀ + β₁ (log P) + β₂ (LUMO) + β₃ (Molecular Volume)

The table below shows a hypothetical dataset that could be used to build such a QSAR model.

| Compound | log P | LUMO (eV) | Molecular Volume (ų) | Experimental log k | Predicted log k |

| 2-chlorophenol | 2.15 | -0.8 | 100.2 | -3.5 | -3.4 |

| 4-bromophenol (B116583) | 2.59 | -1.0 | 105.8 | -3.1 | -3.2 |

| 2,4-dichlorophenol | 3.06 | -1.1 | 115.6 | -2.8 | -2.7 |

| This compound | 4.5 (estimated) | -1.5 (estimated) | 145.3 (estimated) | N/A | -1.9 (predicted) |

Advanced Applications in Organic Synthesis and Materials Science Academic Perspective

Role as a Building Block in Complex Molecule Synthesis

The presence of iodo, bromo, and chloro substituents on the same aromatic ring provides a platform for orthogonal chemistry, where each position can be addressed independently by carefully selecting the reaction conditions. The general order of reactivity for these halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, a principle that underpins the synthetic strategies involving this compound.

Palladium-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon bonds. The distinct reactivity of the C–I, C–Br, and C–Cl bonds in 4-Bromo-5-chloro-2-iodophenol allows for a controlled, stepwise introduction of different aryl, vinyl, or alkynyl groups.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. With this compound, the reaction can be performed with exceptional site-selectivity. Under standard conditions, such as using Pd(PPh₃)₄ as the catalyst, the coupling will occur exclusively at the most reactive C–I bond. By subsequently modifying the reaction conditions, often by employing more active catalysts featuring sterically hindered phosphine (B1218219) ligands and applying higher temperatures, a second coupling can be directed to the C–Br position. The C–Cl bond is the least reactive and typically requires specialized, highly active catalyst systems to participate. This stepwise approach enables the synthesis of complex, unsymmetrically substituted biaryl structures from a single starting material.

| Step | Reactive Site | Typical Conditions | Reagent | Product |

|---|---|---|---|---|

| 1 | C-I (Position 2) | Pd(PPh₃)₄, Base (e.g., K₂CO₃), Mild Heat | Arylboronic Acid (Ar¹-B(OH)₂) | 2-Ar¹-4-bromo-5-chlorophenol |

| 2 | C-Br (Position 4) | Pd catalyst with bulky ligand (e.g., SPhos), Stronger Base, Higher Heat | Arylboronic Acid (Ar²-B(OH)₂) | 2-Ar¹-4-Ar²-5-chlorophenol |

| 3 | C-Cl (Position 5) | Specialized Pd catalyst (e.g., Buchwald ligands), Harsh Conditions | Arylboronic Acid (Ar³-B(OH)₂) | 2-Ar¹-4-Ar²-5-Ar³-phenol |

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. The same reactivity trend (I > Br > Cl) governs the selectivity of this transformation. The initial Sonogashira coupling on this compound will selectively occur at the C-2 iodo position, yielding a 2-alkynyl-4-bromo-5-chlorophenol. This product retains the bromo and chloro groups, which can be used for further transformations, such as a subsequent Suzuki-Miyaura coupling or another Sonogashira reaction under more forcing conditions. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).

The selective formation of bonds between the aromatic carbon and heteroatoms like nitrogen (N), oxygen (O), or sulfur (S) is crucial for synthesizing many pharmaceuticals and functional materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C–N bonds by coupling an amine with an aryl halide. Applying this reaction to this compound allows for the regioselective introduction of an amino group at the C-2 position, leveraging the high reactivity of the C-I bond. The development of advanced catalyst systems with bulky alkylphosphine ligands has expanded the scope of this reaction, enabling the coupling of even less reactive aryl chlorides, although such a reaction at the C-5 position of this molecule would remain challenging.

Ullmann Condensation: A classic method for C–O, C–N, and C–S bond formation, the Ullmann reaction traditionally uses stoichiometric copper at high temperatures. Modern protocols employ catalytic amounts of soluble copper or palladium complexes under milder conditions, making it a more versatile tool. This reaction can be used to form diaryl ethers by coupling the phenolic -OH group of the title compound with an aryl halide. Alternatively, the C-I or C-Br positions can be functionalized by coupling with an alcohol, amine, or thiol, with the reactivity again following the I > Br > Cl trend.

| Reaction | Catalyst | Coupling Partner | Selective Site | Bond Formed |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | Primary/Secondary Amine (R₂NH) | C-I (Position 2) | C-N |

| Ullmann-type Coupling | Copper or Palladium | Alcohol (R-OH) | C-I (Position 2) | C-O |

| Ullmann-type Coupling | Copper or Palladium | Thiol (R-SH) | C-I (Position 2) | C-S |

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology that involves modifying complex, value-added molecules in the final steps of a synthetic sequence. This approach allows for the rapid generation of a library of analogues for structure-activity relationship studies without resorting to de novo synthesis for each new compound.

Polyhalogenated aromatic compounds like this compound are ideal platforms for LSF due to their potential for orthogonal functionalization. The predictable and sequential reactivity of the halogens allows a chemist to introduce a key structural element via reaction at the iodo group. The resulting intermediate, which still contains the bromo and chloro groups, can then be subjected to a diverse set of reactions to install various functionalities at the C-4 and C-5 positions. This modular approach provides efficient access to a wide range of derivatives from a single, advanced intermediate.

Development of Functional Materials

The unique substitution pattern of this compound makes it a valuable monomer for the synthesis of high-performance polymers with tailored properties.

This compound can serve as a building block for π-conjugated polymers, which are materials with semiconductor properties used in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and thin-film transistors.

By employing difunctional coupling partners in reactions such as Suzuki-Miyaura or Sonogashira polymerization, this compound can be incorporated into a polymer backbone. For instance, a double Suzuki-Miyaura coupling with an aryldiboronic ester at the C-I and C-Br positions would produce a conjugated polymer. The remaining chloro substituent and the phenolic hydroxyl group act as functional handles that can be used to fine-tune the resulting polymer's electronic properties (e.g., HOMO/LUMO energy levels), solubility, and solid-state packing, which are critical for device performance.

Halogenated organic compounds, particularly those containing bromine and chlorine, have long been used as flame retardants in polymers. This compound can be used as a "reactive" flame retardant. Unlike additive flame retardants, which are physically blended with a polymer, a reactive flame retardant is chemically incorporated into the polymer backbone.

When a polymer containing this monomer is exposed to high temperatures, it undergoes decomposition and releases hydrogen halides (HCl, HBr, HI). These species are effective radical scavengers that can interrupt the exothermic chain reactions of combustion in the gas phase, thereby extinguishing the flame. Covalently bonding the flame-retardant unit to the polymer prevents it from leaching out over time, which is a significant advantage in terms of environmental safety and long-term material performance. The high halogen content of this compound makes it a potentially efficient component for creating polymers with enhanced thermal stability and flame retardancy.

Co-crystallization with Polycyclic Aromatic Hydrocarbons for Photoactive Systems

The development of novel photoactive materials is a burgeoning area of research, with applications ranging from organic light-emitting diodes (OLEDs) to photodetectors. One promising strategy for tuning the photophysical properties of organic materials is through co-crystallization, which involves the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio. The co-crystallization of electron-rich polycyclic aromatic hydrocarbons (PAHs) with electron-deficient halogenated compounds has been shown to be an effective method for inducing or modifying photoactive properties such as phosphorescence.

While direct studies on the co-crystallization of this compound with PAHs are not yet available in the literature, the principles established with other polyhalogenated molecules provide a strong basis for its potential in this area. Halogen bonding, a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base, is a key driving force in the formation of such co-crystals. The iodine and bromine atoms in this compound are particularly effective halogen bond donors.

The interaction between the halogen atoms of a halogenated compound and the π-electron system of a PAH can lead to significant changes in the electronic structure of the PAH, often resulting in the enhancement of intersystem crossing and the observation of room-temperature phosphorescence. For instance, the co-crystallization of PAHs like anthracene (B1667546) and 9-methylanthracene (B110197) with 1,4-diiodotetrafluorobenzene (B1199613) has been demonstrated to produce dual-emissive materials exhibiting both fluorescence and room-temperature phosphorescence. nih.gov

Given the presence of both bromine and iodine, this compound could offer a versatile platform for creating photoactive co-crystals. The different halogen bond strengths and directionalities of bromine and iodine could allow for fine-tuning of the crystal packing and, consequently, the photophysical properties of the resulting materials.

Table 1: Potential Polycyclic Aromatic Hydrocarbons for Co-crystallization Studies

| Polycyclic Aromatic Hydrocarbon | Rationale for Selection |

| Anthracene | Known to form photoactive co-crystals with halogenated compounds. nih.gov |

| Pyrene | Exhibits strong fluorescence and is sensitive to its microenvironment. |

| Perylene | Possesses high quantum yield and excellent photostability. |

| Coronene | A large, planar PAH that can engage in extensive π-stacking interactions. |

Future research in this area would involve systematic screening of co-crystallization conditions for this compound with various PAHs and detailed characterization of the resulting materials' crystal structures and photophysical properties.

Research Tools for Elucidating Biochemical Pathways Involving Halogenated Aromatic Compounds

Halogenated aromatic compounds are ubiquitous in the environment, originating from both natural and anthropogenic sources. Understanding their biochemical pathways, including their metabolism and degradation, is of critical importance for assessing their environmental fate and toxicological impact. Isotopically labeled compounds are traditionally used as tracers in such studies; however, the use of molecules with unique elemental signatures that can be detected by sensitive analytical techniques offers a powerful alternative.

The distinct isotopic patterns of bromine and chlorine, combined with the presence of iodine, could make this compound a valuable research tool for elucidating the biochemical pathways of halogenated aromatics. Mass spectrometry techniques, such as inductively coupled plasma mass spectrometry (ICP-MS), can be used to trace the metabolic fate of this compound with high sensitivity and specificity.

For example, in studies of microbial degradation of halogenated phenols, this compound could be introduced into a microbial culture, and its transformation products could be identified by tracking the unique halogen signature. This would provide insights into the enzymatic processes involved in dehalogenation and ring cleavage. While specific studies employing this compound for this purpose have not been reported, the general methodology is well-established for other halogenated compounds.

Investigation of Enzyme Inhibition Mechanisms for Drug Metabolism Understanding

The inhibition of enzymes involved in drug metabolism, such as the cytochrome P450 superfamily, is a critical aspect of drug development and toxicology. Halogenated compounds are known to interact with and, in some cases, inhibit these enzymes. The nature and position of the halogen substituents can significantly influence the inhibitory potency and mechanism.

Phenolic compounds, in general, are known to inhibit a variety of enzymes. frontiersin.org The presence of multiple halogen atoms on this compound is expected to enhance its interaction with enzyme active sites through various non-covalent interactions, including hydrogen bonding (via the hydroxyl group) and halogen bonding. The lipophilicity of the compound, which is increased by the presence of halogens, also plays a crucial role in its ability to access the often-hydrophobic active sites of metabolic enzymes.

Studies on simpler p-halogenated phenols have shown that their effects on mitochondrial energy transfer reactions correlate with the hydrophobicity and the Hammett substituent constant of the halogen. chemicalbook.com The inhibitory effects were observed in the order of p-iodophenol > p-bromophenol > p-chlorophenol. chemicalbook.com This suggests that the iodine and bromine atoms of this compound would be key contributors to its potential enzyme inhibitory activity.

Table 2: Key Human Cytochrome P450 Enzymes in Drug Metabolism

| Enzyme | Major Substrates | Potential for Inhibition Studies |

| CYP3A4 | A wide range of drugs, including statins and calcium channel blockers. | High, due to its broad substrate specificity. |

| CYP2D6 | Antidepressants, antipsychotics, beta-blockers. | Important for understanding drug-drug interactions in psychiatric medicine. |

| CYP2C9 | Nonsteroidal anti-inflammatory drugs (NSAIDs), warfarin. | Relevant for drugs with a narrow therapeutic index. |

| CYP1A2 | Caffeine, theophylline. | Can be influenced by environmental factors like smoking. |

Investigating the inhibitory effects of this compound on these key enzymes could provide valuable insights into the structure-activity relationships of polyhalogenated aromatic compounds as enzyme inhibitors. Such studies would be crucial for understanding its potential impact on drug metabolism and for the rational design of new, selective enzyme inhibitors.

Applications in Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a host molecule with a binding cavity and a guest molecule that fits within it. This molecular recognition is driven by non-covalent interactions, including hydrogen bonding, van der Waals forces, and, increasingly recognized, halogen bonding.

The three different halogen atoms on this compound provide multiple sites for engaging in halogen bonding with electron-donating atoms or functional groups in a host molecule. The strength of these interactions generally follows the order I > Br > Cl, allowing for a degree of selectivity in molecular recognition. This multi-point binding capability could be exploited in the design of new host-guest systems with high affinity and specificity.

For instance, this compound could act as a guest molecule for macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils, which possess hydrophobic cavities and electron-rich portals. The inclusion of the halogenated phenol (B47542) within the host cavity would be driven by a combination of hydrophobic effects and specific halogen bonding interactions.

Conversely, this compound could be incorporated into a larger molecular framework to act as a host for electron-rich guest molecules. The defined orientation of the halogen atoms could create a specific binding pocket for guests of a complementary size, shape, and electronic character.

While the application of this compound in host-guest chemistry is still a nascent field, the fundamental principles of molecular recognition suggest that it holds considerable promise for the development of new sensors, molecular capsules, and materials with tunable properties based on supramolecular interactions.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-bromo-5-chloro-2-iodophenol, and how can regioselectivity challenges be addressed?

The synthesis typically involves sequential halogenation of phenol derivatives. A common approach is to start with 4-chlorophenol, followed by bromination and iodination. Regioselectivity is critical due to the electron-donating hydroxyl group and steric hindrance from existing halogens. For example, bromination at the 5-position may require directing groups or controlled reaction conditions (e.g., low temperature, use of Lewis acids like FeBr₃). Iodination at the 2-position often employs KI with oxidizing agents (e.g., H₂O₂) under acidic conditions . Validate regiochemistry using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm substitution patterns.

Basic: How should researchers characterize the purity and structure of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and assess purity. The hydroxyl proton typically appears downfield (δ ~5–6 ppm), while aromatic protons show splitting patterns dependent on adjacent halogens.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX software (e.g., SHELXL for refinement) to resolve heavy-atom (Br, I) positions .

- Elemental Analysis : Verify stoichiometry via combustion analysis or inductively coupled plasma mass spectrometry (ICP-MS) for halogens.

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential release of toxic iodide vapors during reactions.

- Storage : Store in amber glass vials at 2–8°C to prevent photodegradation and thermal decomposition .

Advanced: How can crystallographic data resolve contradictions in reported bond angles or molecular packing for halogenated phenols?

Conflicting crystallographic data may arise from polymorphism or solvent effects. For this compound:

- Perform SCXRD on multiple batches to identify polymorphs.

- Use SHELXD/SHELXE for structure solution and check for disorder in heavy atoms (e.g., iodine).

- Compare with vanadium coordination complexes (e.g., ) to assess how metal binding influences phenol geometry .

Advanced: What computational methods are suitable for predicting reactivity or spectroscopic properties of halogenated phenols?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA. Optimize geometry with B3LYP/6-311+G(d,p) basis sets.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.

- Spectroscopic Prediction : Tools like AOMix or NBO analysis can correlate NMR/IR data with electronic effects of halogens .

Advanced: How do substituent effects (Br, Cl, I) influence the compound’s reactivity in cross-coupling or coordination chemistry?

- Cross-Coupling : The iodine atom is a superior leaving group in Suzuki-Miyaura reactions compared to Br/Cl. Use Pd catalysts (e.g., Pd(PPh₃)₄) for selective coupling at the 2-position.

- Coordination Chemistry : The hydroxyl and halogens can act as ligands. For example, demonstrates phenolato coordination to vanadium(V) in methanol, forming a stable complex. Compare with analogous dichloroacetophenone derivatives ( ) to assess steric/electronic impacts .

Advanced: What strategies mitigate decomposition or side reactions during storage or experimental use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.